1H-Benzimidazole-6-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

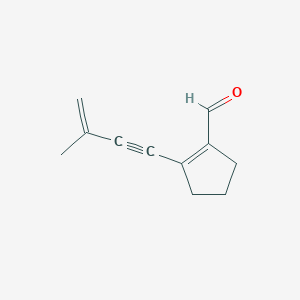

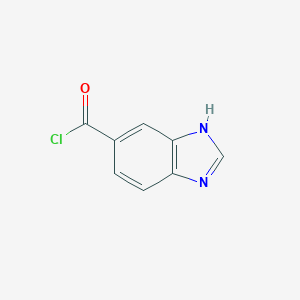

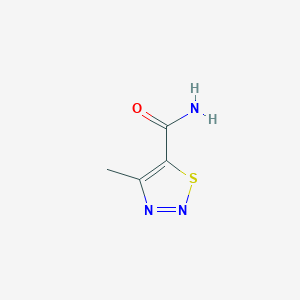

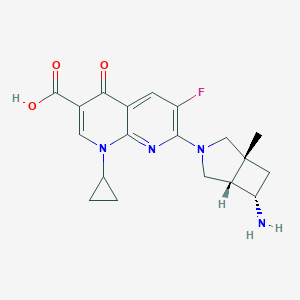

1H-Benzimidazole-6-carbonyl chloride is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of benzimidazole, a heterocyclic compound that consists of a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-6-carbonyl chloride is characterized by the fusion of a benzene ring with an imidazole ring . This structure is a common feature of benzimidazole derivatives .Chemical Reactions Analysis

Benzimidazole derivatives, including 1H-Benzimidazole-6-carbonyl chloride, are known to exhibit a wide range of chemical reactions. For instance, 2-substituted-1H-benzimidazole derivatives can be synthesized through nucleophilic substitution reactions .科学的研究の応用

Pharmacological Activities

Benzimidazoles and their derivatives play a significant role as therapeutic agents . They are used in the production of various drugs with diverse pharmacological activities such as antiulcer, analgesic, and anthelmintic drugs . For instance, 1-(6-benzoyl-2-(3,4-dimethoxyphenyl)-1H benzo[d] imidazol-1-yl)propan-2-one was used to prepare a series of 6-benzoyl benzimidazole derivatives which were investigated as cytotoxic agents against cervical cancer cells .

Green Chemistry

Benzimidazole derivatives are synthesized using ecofriendly methods . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

Alzheimer’s Disease Management

Selective inhibition of butyrylcholinesterase (BChE) is hypothesized to help in the management of Alzheimer’s disease (AD) . Several studies have determined a correlation between the increased activity of BChE and the onset of AD . In this context, novel carboxamide- and carbohydrazide-benzimidazoles have been synthesized and evaluated for their anticholinesterase activities .

Antimicrobial Applications

Benzimidazole derivatives have shown considerable antibacterial activity . For example, indole-based pyrido[1,2-a]benzimidazoles displayed considerable antibacterial activity against S. typhi .

Corrosion Inhibitors

Benzimidazoles are recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Antihypertensive Activities

Benzimidazole derivatives possess antihypertensive activities . They are part of the structure of many bioactive substances, including antihypertensives .

Antifungal Applications

Benzimidazole derivatives have been employed as fungicides . They have been synthesized and evaluated for their antimicrobial activity against various fungi .

Antiviral Applications

Benzimidazole derivatives have shown antiviral activities . They are part of the structure of many bioactive substances, including antivirals .

将来の方向性

Benzimidazole and its derivatives, including 1H-Benzimidazole-6-carbonyl chloride, have shown significant potential in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new molecules of the benzimidazole nucleus for potential therapeutic applications .

作用機序

Target of Action

For instance, carbendazim, a benzimidazole derivative, has been reported to target the liver, male germ cells, blood, and the thyroid gland .

Mode of Action

For example, carbendazim, a benzimidazole derivative, is known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

For instance, benzimidazole compounds have been found to disrupt microtubule assembly, which is a crucial process in cell division .

Pharmacokinetics

It’s worth noting that benzimidazole compounds, in general, have been found to exhibit good bioavailability and stability .

Result of Action

Benzimidazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .

Action Environment

It’s worth noting that the synthesis of benzimidazole derivatives has been reported to be influenced by various environmental conditions .

特性

IUPAC Name |

3H-benzimidazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSJISIUDGGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568260 |

Source

|

| Record name | 1H-Benzimidazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160882-30-4 |

Source

|

| Record name | 1H-Benzimidazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)